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molecular formula C13H10BrClO2S B8336080 Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate

Methyl 3-bromo-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate

Cat. No. B8336080
M. Wt: 345.64 g/mol
InChI Key: QIJHOZNTJRMUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09393247B2

Procedure details

To a stirred solution of methyl-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate (prepared according to the procedure reported in WO 2007092751, 4.0 g, 15.0 mmol) in chloroform (50 ml) at 25° C. was added zinc chloride (2.06 g, 15.0 mmol) followed by the addition of bromine (2.64 g, 0.85 ml, 16.5 mmol) in a dropwise manner under a nitrogen atmosphere. The resulting mixture was stirred at 60-65° C. for 1.5 hr. The progress of the reaction was monitored by TLC. The reaction mixture was cooled to 0° C. and quenched with water (30 ml). The resulting organic layer was washed with 10% aqueous sodium bicarbonate solution (2×50 ml) and dried over anhydrous Na2SO4. The solvent in the organic layer was evaporated under reduced pressure to obtain a crude product, which was then purified by column chromatography over silica gel (100-200 mesh) using 3% ethyl acetate in hexanes as an eluent to obtain the title compound (2.2 g, 42.53%);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.06 g
Type
catalyst
Reaction Step Four
Yield
42.53%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[C:8]([CH3:10])[CH:9]=1)=[O:4].[Br:18]Br>C(Cl)(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)=[C:8]([CH3:10])[C:9]=1[Br:18])=[O:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)C)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
2.06 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60-65° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (30 ml)
WASH
Type
WASH
Details
The resulting organic layer was washed with 10% aqueous sodium bicarbonate solution (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent in the organic layer was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, which
CUSTOM
Type
CUSTOM
Details
was then purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(=O)C=1SC(=C(C1Br)C)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 42.53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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